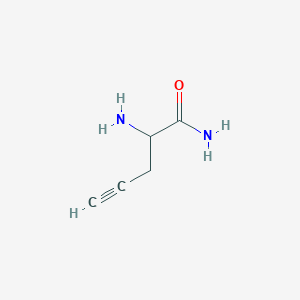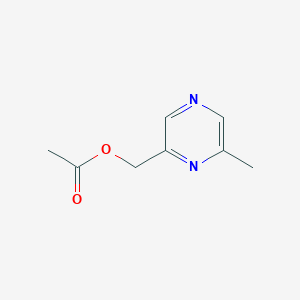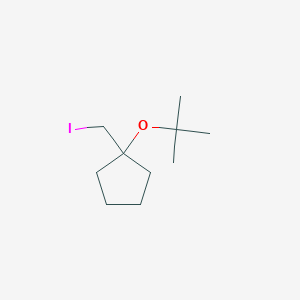
1-(Tert-butoxy)-1-(iodomethyl)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butoxy)-1-(iodomethyl)cyclopentane is an organic compound characterized by a cyclopentane ring substituted with a tert-butoxy group and an iodomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Tert-butoxy)-1-(iodomethyl)cyclopentane can be synthesized through a multi-step process involving the following key steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Tert-butoxy Group: The tert-butoxy group can be introduced via nucleophilic substitution reactions using tert-butyl alcohol and a suitable leaving group.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced through halogenation reactions, typically using iodine and a suitable halogenating agent.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butoxy)-1-(iodomethyl)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted cyclopentane derivatives.
Oxidation Reactions: Products include cyclopentanol or cyclopentanone derivatives.
Reduction Reactions: Products include cyclopentane derivatives with a methyl group.
Scientific Research Applications
1-(Tert-butoxy)-1-(iodomethyl)cyclopentane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Tert-butoxy)-1-(iodomethyl)cyclopentane involves its interaction with molecular targets through various pathways. The compound can undergo nucleophilic substitution reactions, where the iodomethyl group is replaced by other nucleophiles, leading to the formation of new chemical bonds and structures.
Comparison with Similar Compounds
1-(Tert-butoxy)-1-(chloromethyl)cyclopentane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
1-(Tert-butoxy)-1-(bromomethyl)cyclopentane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
Uniqueness: 1-(Tert-butoxy)-1-(iodomethyl)cyclopentane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and chemical properties compared to its chloro- and bromo- counterparts. The iodine atom is larger and more polarizable, leading to different reaction kinetics and mechanisms.
Properties
Molecular Formula |
C10H19IO |
|---|---|
Molecular Weight |
282.16 g/mol |
IUPAC Name |
1-(iodomethyl)-1-[(2-methylpropan-2-yl)oxy]cyclopentane |
InChI |
InChI=1S/C10H19IO/c1-9(2,3)12-10(8-11)6-4-5-7-10/h4-8H2,1-3H3 |
InChI Key |
TYSCASZWIXQXDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1(CCCC1)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol](/img/structure/B13310033.png)

![1-[(1-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea](/img/structure/B13310042.png)
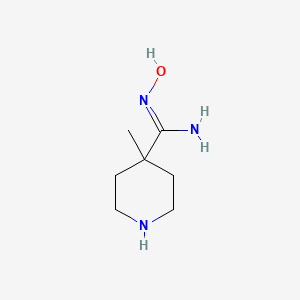
![5-Cyclopropyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13310045.png)
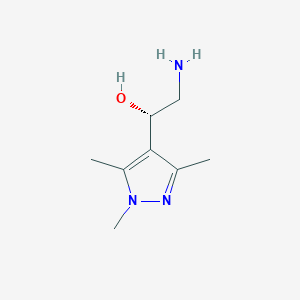
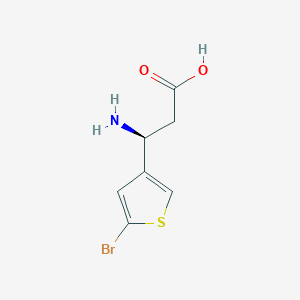
![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B13310073.png)
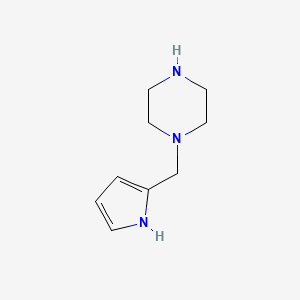
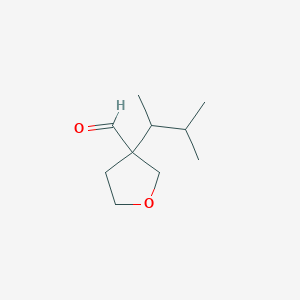
![5-{[(Cyclopropylmethyl)amino]methyl}-2-methoxyphenol](/img/structure/B13310101.png)

